molecular formula C6H8F2O2 B2991824 2,2-Difluorocyclopentane-1-carboxylic acid CAS No. 1378525-26-8

2,2-Difluorocyclopentane-1-carboxylic acid

Cat. No.: B2991824
CAS No.: 1378525-26-8
M. Wt: 150.125
InChI Key: XSLQMFZQUKYHKR-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopentane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O2. It is characterized by a cyclopentane ring substituted with two fluorine atoms at the 2-position and a carboxylic acid group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of cyclopentane-1-carboxylic acid using reagents such as Selectfluor or Deoxo-Fluor. The reaction conditions typically require anhydrous conditions and a suitable solvent, such as dichloromethane or acetonitrile, to facilitate the fluorination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorocyclopentane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). These reactions typically occur under acidic conditions.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often performed in anhydrous ether or tetrahydrofuran (THF).

  • Substitution: Substitution reactions can be achieved using nucleophiles such as amines or alcohols. The reaction conditions may vary depending on the specific nucleophile and the desired substitution product.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield difluorocyclopentane-1,2-dicarboxylic acid.

  • Reduction: Reduction of the carboxylic acid group can produce 2,2-difluorocyclopentane-1-ol.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, such as amides or esters, depending on the nucleophile used.

Scientific Research Applications

2,2-Difluorocyclopentane-1-carboxylic acid has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.

  • Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 2,2-Difluorocyclohexane-1-carboxylic acid

  • 2,2-Difluorocyclobutanecarboxylic acid

  • 2,2-Difluorocyclopropane-1-carboxylic acid

Properties

IUPAC Name

2,2-difluorocyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-6(8)3-1-2-4(6)5(9)10/h4H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLQMFZQUKYHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378525-26-8
Record name 2,2-difluorocyclopentane-1-carboxylic acid
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